Nitrotetralone Nitrotetralone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14304490
InChI: InChI=1S/C10H9NO3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-4,9H,5-6H2
SMILES:
Molecular Formula: C10H9NO3
Molecular Weight: 191.18 g/mol

Nitrotetralone

CAS No.:

Cat. No.: VC14304490

Molecular Formula: C10H9NO3

Molecular Weight: 191.18 g/mol

* For research use only. Not for human or veterinary use.

Nitrotetralone -

Specification

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
IUPAC Name 2-nitro-3,4-dihydro-2H-naphthalen-1-one
Standard InChI InChI=1S/C10H9NO3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-4,9H,5-6H2
Standard InChI Key AFWGQFSYASSTII-UHFFFAOYSA-N
Canonical SMILES C1CC2=CC=CC=C2C(=O)C1[N+](=O)[O-]

Introduction

Synthesis of 7-Nitro-1-Tetralone

The synthesis of 7-nitro-1-tetralone is achieved through electrophilic aromatic nitration, leveraging concentrated nitric acid in the presence of sulfuric acid as a catalyst. This method ensures regioselective nitration at the 7-position of α-tetralone, avoiding side reactions typical of polycyclic substrates.

Reaction Conditions and Mechanism

The nitration proceeds under ice-cooled conditions (0°C) to mitigate exothermic side reactions. A mixture of α-tetralone (137 mmol) in sulfuric acid is treated dropwise with nitric acid (144 mmol), followed by vigorous stirring for 1 hour . The electrophilic nitronium ion (NO2+_2^+) attacks the electron-rich aromatic ring, preferentially at the para position relative to the ketone group, yielding 7-nitro-1-tetralone in 77% yield (Table 1) .

Table 1: Synthesis Parameters for 7-Nitro-1-Tetralone

ParameterValue
Starting Materialα-Tetralone
Nitrating AgentHNO3_3/H2_2SO4_4
Temperature0°C
Reaction Time1 hour
Yield77%
Byproduct5-Nitro isomer (16% yield)

Purification and Characterization

The crude product is precipitated by pouring the reaction mixture into ice-water, followed by filtration and recrystallization. Analytical techniques such as NMR and IR spectroscopy confirm the substitution pattern, with distinct carbonyl (C=O) stretches at ~1700 cm1^{-1} and nitro group absorptions near 1520–1350 cm1^{-1} .

Structural and Electronic Properties

The nitro group’s electron-withdrawing nature polarizes the tetralone ring, enhancing reactivity toward nucleophilic attacks. X-ray crystallography of related nitroaromatic compounds reveals planar geometries, with the nitro group adopting a coplanar orientation to minimize steric hindrance . This alignment facilitates conjugation with the aromatic π-system, stabilizing the molecule and influencing its spectral properties.

Applications in Organic Synthesis

7-Nitro-1-tetralone serves as a precursor to pharmaceuticals and agrochemicals. For example, reduction of the nitro group yields aminotetralone, a scaffold in serotonin-norepinephrine reuptake inhibitors (SNRIs). Additionally, its ketone moiety undergoes condensation reactions to form heterocycles, which are prevalent in bioactive molecules .

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